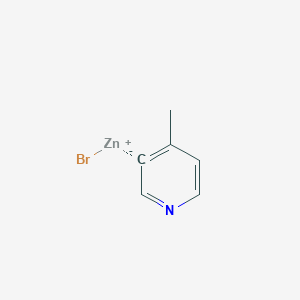
4-メチル-3-ピリジル亜鉛ブロマイド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-pyridylzinc bromide is a chemical compound with the molecular formula C6H6BrNZn . It has a molecular weight of 237.41 . It is typically stored in a refrigerator and is shipped at room temperature . The compound is in liquid form .
Synthesis Analysis
The synthesis of 4-Methyl-3-pyridylzinc bromide involves a coupling reaction of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .Molecular Structure Analysis
The IUPAC name for 4-Methyl-3-pyridylzinc bromide is bromo (4-methyl-3-pyridinyl)zinc . The InChI code for the compound is 1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis
The subsequent coupling reactions of 4-Methyl-3-pyridylzinc bromide with a variety of different electrophiles have afforded the corresponding coupling products . A slightly longer reaction time was required to complete the coupling reaction with 2-bromothiazole and 2-bromoquinoline .Physical And Chemical Properties Analysis
4-Methyl-3-pyridylzinc bromide is a liquid . It has a molecular weight of 237.41 . The compound is typically stored in a refrigerator and is shipped at room temperature .科学的研究の応用
有機合成
4-メチル-3-ピリジル亜鉛ブロマイドは有機合成で使用されます . 安定な2-ピリジル亜鉛ブロマイドと3-ピリジル亜鉛ブロマイドの簡単なカップリング反応を利用することで、2-ピリジルおよび3-ピリジル誘導体の実際的な合成経路が達成されました .
複素環式有機亜鉛化合物の調製
この化合物は、複素環式有機亜鉛化合物の調製に使用されます . 本研究で使用された有機亜鉛は、活性亜鉛を対応するブロモピリジンに直接挿入することで容易に調製されました .
求電子剤とのカップリング反応
4-メチル-3-ピリジル亜鉛ブロマイドは、さまざまな求電子剤とのカップリング反応に使用されます . その後のカップリング反応により、対応するカップリング生成物が得られました .
有機マンガン化合物の調製
高活性マンガンを使用することで、さまざまなグリニャール型の有機マンガン試薬が得られました . その後の、得られた有機マンガン試薬とさまざまな求電子剤とのカップリング反応も、穏和な条件下で行われました .
ビピリジン誘導体の合成
ビピリジンとその誘導体は、生物活性分子、遷移金属触媒における配位子、光増感剤、ビオロゲン、超分子構造など、さまざまな用途における基本的な構成要素として広く使用されています . 4-メチル-3-ピリジル亜鉛ブロマイドは、これらのビピリジン誘導体の合成に使用できます .
金属触媒クロスカップリング反応
この化合物は、金属触媒クロスカップリング反応に使用できます . これらには、鈴木、根岸、スティルカップリングが含まれます .
Safety and Hazards
作用機序
Target of Action
Organozinc compounds like 4-methyl-3-pyridylzinc bromide are generally known to participate in various organic reactions, including negishi cross-coupling reactions . These reactions involve the transfer of an organozinc moiety to a suitable electrophile, often catalyzed by a transition metal .
Mode of Action
The mode of action of 4-Methyl-3-pyridylzinc bromide involves its role as a nucleophile in organic reactions. In a typical reaction, the organozinc moiety (4-methyl-3-pyridylzinc) attacks an electrophilic carbon, displacing a leaving group . This is similar to an SN2 mechanism, where the nucleophile and the leaving group are involved in a concerted reaction .
Biochemical Pathways
Organozinc compounds are often used in synthetic chemistry to construct complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Result of Action
The result of the action of 4-Methyl-3-pyridylzinc bromide is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific reaction and the other reactants involved .
Action Environment
The action of 4-Methyl-3-pyridylzinc bromide can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent) can affect the efficiency and selectivity of the reaction . Furthermore, organozinc compounds are typically sensitive to air and moisture, requiring careful handling and storage .
特性
IUPAC Name |
bromozinc(1+);4-methyl-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDBPWDERKMQMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=NC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2464144.png)
![(Z)-ethyl 1-benzyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2464145.png)
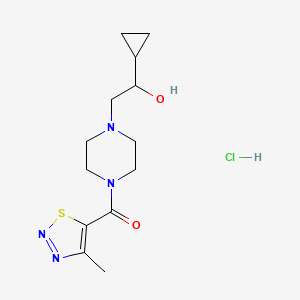
![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)
![N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2464148.png)
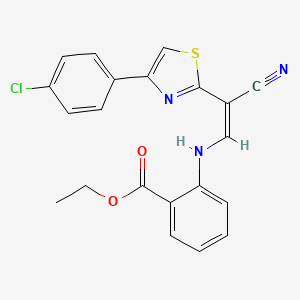
![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)
![4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2464155.png)
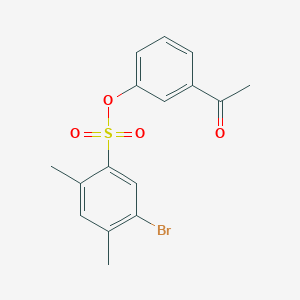
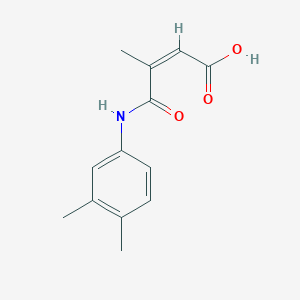
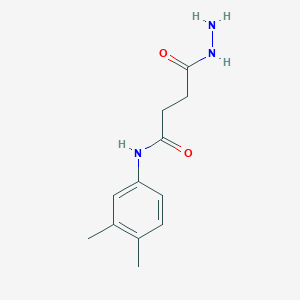
![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)
![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)
